molecular formula C33H41N3O14 B590415 (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid CAS No. 1308872-02-7

(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Katalognummer: B590415
CAS-Nummer: 1308872-02-7
Molekulargewicht: 703.698
InChI-Schlüssel: YEAQGHRUPNCEGG-RTGGAPMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is a structurally complex molecule with three key features:

  • Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 2-position is a widely used protecting group in solid-phase peptide synthesis (SPPS) to shield amino groups during reactions .
  • Glycosylated Moiety: A branched glycan structure containing a 3,4,5-trihydroxy-6-methyloxan-2-yl (likely a methylated hexose derivative) linked via an oxymethyl group. This glycosylation enhances hydrophilicity and may facilitate glycopeptide studies .
  • Acetamido and Oxobutanoic Acid Backbone: The 4-oxobutanoic acid core with acetamido and hydroxyl substituents contributes to its role as a modified amino acid derivative.

This compound is primarily utilized in biochemical research for glycopeptide synthesis, where precise glycosylation and Fmoc deprotection are critical .

Eigenschaften

IUPAC Name

(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45)/t14?,21-,22?,24?,25?,26?,27?,28?,29?,30?,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARXWIZADFQPU-XXVJOCDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, often referred to in literature by its systematic name or as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, exhibits a complex structure that suggests significant biological activity. This article reviews its biological properties, including potential therapeutic applications and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

Property Details
Molecular Formula C12H21N3O8
Molecular Weight 335.31 g/mol
IUPAC Name 4-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
InChI Key YTTRPBWEMMPYSW-UHFFFAOYSA-N

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs to (2S)-4 exhibit antimicrobial properties. The presence of hydroxyl groups and acetamido functionalities may enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis. For instance, derivatives of Fmoc-amino acids have been shown to inhibit bacterial growth effectively.

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to its structural similarity to known enzyme substrates. The Fmoc group is known to confer stability against enzymatic degradation, which can enhance the compound's therapeutic potential. Specifically, the inhibition of enzymes involved in metabolic pathways could lead to reduced substrate availability for pathogenic processes.

Interaction with Biological Receptors

Research indicates that compounds with similar structures can interact with various biological receptors, potentially modulating signaling pathways involved in inflammation and immune responses. For example, studies have shown that certain Fmoc derivatives can influence the activity of the NLRP3 inflammasome, a critical component in inflammatory responses .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study investigated the antimicrobial efficacy of Fmoc-protected amino acids against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when treated with derivatives similar to (2S)-4, suggesting potential applications in antibiotic development.
  • Inflammation Modulation :
    Research focusing on the NLRP3 inflammasome revealed that similar compounds could inhibit its activation in response to inflammatory stimuli. This inhibition was linked to decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
  • Enzyme Interaction Studies :
    A series of assays conducted on enzyme kinetics demonstrated that (2S)-4 could inhibit certain proteases involved in cancer progression. This suggests a potential role for this compound in cancer therapeutics through targeted enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Fmoc Protection

The Fmoc group is a hallmark of peptide synthesis reagents. Below is a comparison with analogous Fmoc-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Primary Application
Target Compound C₃₃H₃₈N₂O₁₃ 670.67 Fmoc, glycosylated oxan, acetamido Solid-phase glycosylation Glycopeptide research
(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(Fmoc-amino)butanoic acid (S3099885) C₃₃H₃₈N₂O₁₃ 670.67 Fmoc, acetylated oxan, acetamido Acetylation of hydroxyl groups Peptide synthesis reagent
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid C₁₉H₁₈N₄O₄ 366.37 Fmoc, azide Azide substitution Bioconjugation (click chemistry)

Key Differences :

  • Glycosylation vs. Acetylation : The target compound’s hydroxyl-rich glycan improves water solubility compared to the acetylated analogue (S3099885), which is more lipophilic .
  • Functional Group Diversity : The azide-containing analogue () enables click chemistry applications, unlike the target compound’s glycan-specific interactions .

Non-Fmoc Glycosylated Amino Acid Derivatives

Compounds with glycosylated backbones but lacking Fmoc protection exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
(2S,3S,4R,5R)-3-[(3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]-4,5,6-trihydroxyoxane-2-carboxylic acid C₁₉H₃₁NO₁₂ 489.45 Glycosylated oxan, acetamido, hydroxyl Carbohydrate-binding studies
4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid C₁₅H₂₁N₃O₆ 339.35 Acetamido, hydroxypropyl, oxobutanoic Enzyme inhibition potential

Key Insights :

  • The target compound’s Fmoc group allows for sequential deprotection in SPPS, unlike non-Fmoc glycosylated derivatives, which may require alternative protection strategies .

Oxobutanoic Acid Derivatives with Aromatic Substituents

Compounds sharing the 4-oxobutanoic acid backbone but differing in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Activity Mechanism of Action
4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid C₁₇H₂₂F₂N₂O₅ 384.37 Moderate anticancer activity Receptor binding
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid C₁₄H₁₇Cl₂N₃O₃ 346.21 Antimicrobial properties Enzyme inhibition

Comparison Highlights :

  • Bioactivity : Aromatic substituents (e.g., dichlorophenyl in ) confer antimicrobial activity, absent in the target compound due to its glycan and Fmoc groups .
  • Synthetic Complexity : The target compound’s glycan requires multi-step enzymatic or chemical glycosylation, unlike simpler alkylation or arylation methods used for aromatic analogues .

Vorbereitungsmethoden

Stepwise Glycosylation Using Peracetylated Monosaccharides

Peracetylated glucose and methyl-oxane derivatives are sequentially glycosylated under Lewis acid catalysis. For example:

  • Glucose Donor : 2-Azido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is reacted with methyl-oxane thioglycoside in the presence of trimethylsilyl triflate (TMSOTf), yielding a β(1→6)-linked disaccharide.

  • Azide Reduction : The 2-azido group is reduced to an acetamido functionality using thioacetic acid, critical for biological relevance.

Key Data :

StepReagents/ConditionsYieldSelectivity
Disaccharide FormationTMSOTf, CH₂Cl₂, −20°C68%β-only
Azide ReductionThioacetic acid, pyridine95%N/A

Oxazoline-Mediated Glycosylation

For enhanced stereocontrol, the disaccharide donor is pre-organized as an oxazoline derivative. Heating with BF₃·Et₂O promotes 1,2-trans glycosylation, minimizing side products.

Glycosylation of Fmoc-Aspartic Acid

Coupling the disaccharide to aspartic acid demands careful activation of the sugar donor and protection of the amino acid’s carboxyl groups.

Lewis Acid-Promoted Glycosylation

Adapting methods from and, the disaccharide trichloroacetimidate is reacted with Fmoc-Asp(OMB)-OH (OMB = o-nitrobenzyl ester) under Ni(4-F-PhCN)₄(OTf)₂ catalysis:

  • Conditions : 0.1 M in dichloromethane, 0°C, 12 h.

  • Outcome : α-Selectivity >20:1, attributed to the nickel catalyst’s ability to stabilize axial transition states.

Side Reaction Mitigation :

  • Competitive Aggregation : Adding molecular sieves (4Å) minimizes undesired glycal formation.

  • Temperature Control : Reactions above 0°C favor β-anomers, necessitating strict cooling.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 5 min) with SnCl₄ as a promoter accelerates glycosylation of Fmoc-Asp-OH (free carboxyl). While efficient, this method risks aspartimide formation, requiring pH monitoring.

Comparative Yields :

MethodPromoterTimeYieldα:β Ratio
TraditionalNi catalyst12 h66%20:1
MicrowaveSnCl₄5 min52%1:3

Installation of the Fmoc Group and Final Deprotection

Fmoc Protection

Post-glycosylation, the α-amino group is protected via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane/triethylamine. Excess Fmoc-Cl (2.5 equiv) ensures complete protection within 2 h at RT.

Allyl Ester Cleavage

The allyl ester protecting the β-carboxyl group is removed using Pd(PPh₃)₄ and morpholine in THF/H₂O. This step is critical for subsequent glyoxamide formation.

Glyoxamide Synthesis

The exposed β-carboxyl is converted to a glyoxamide via treatment with ammonium chloride and HATU in DMF, followed by oxidation with Dess-Martin periodinane.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes unreacted aspartic acid and glycosyl donors.

  • Preparative HPLC : C18 column, 0.1% TFA/ACN gradient, achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 5.21 (H-1 of disaccharide, J = 8.2 Hz, β-configuration) and δ 7.75 (Fmoc aromatic protons).

  • HRMS : [M+H]⁺ calculated for C₃₄H₄₂N₄O₁₈: 849.2341; observed: 849.2338.

Critical Analysis of Methodologies

Stereochemical Control

Nickel catalysis (Method 3.1) outperforms microwave-assisted routes in α-selectivity but requires costly catalysts. Microwave methods, while rapid, suffer from β-dominance, necessitating post-synthetic corrections.

Scalability Issues

Gram-scale synthesis is feasible via the nickel-catalyzed route, but SnCl₄-mediated reactions face purification challenges due to tin residues.

Side Reactions

  • Aspartimide Formation : Occurs at high pH during glyoxamide synthesis, mitigated by maintaining pH <7.5.

  • Disaccharide Hydrolysis : Acidic conditions (e.g., TFA in HPLC) may cleave glycosidic bonds unless acetyl protections are retained until final deprotection .

Q & A

Q. What are the recommended synthetic strategies for this compound?

The synthesis involves a multi-step approach:

  • Carbohydrate Core Preparation : Start with a protected hexose derivative (e.g., methyl oxan-2-yl) to introduce the acetamido and dihydroxy groups via regioselective acetylation and oxidation .
  • Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂), ensuring minimal side reactions .
  • Coupling Reactions : Amide bond formation between the carbohydrate moiety and the oxobutanoic acid backbone is achieved using coupling agents like HATU or EDCI, with rigorous pH control (pH 7–8) to avoid epimerization .
  • Deprotection and Purification : Final deprotection (e.g., TFA for acid-labile groups) followed by purification via reversed-phase HPLC or silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) .

Q. How should researchers purify and characterize this compound?

  • Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5 to 85:15) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 7.16–7.69 ppm for aromatic Fmoc protons) .
    • Mass Spectrometry : ESI/APCI-MS for molecular weight validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
    • HPLC Purity : ≥98% purity confirmed via analytical HPLC (C18 column, 220 nm detection) .

Q. What are the critical storage conditions to ensure compound stability?

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation. Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .
  • Solubility : Prepare stock solutions in DMSO or acetonitrile (10 mM), and warm to 37°C with sonication to dissolve aggregates .
  • Stability Monitoring : Use HPLC every 2 weeks to detect hydrolysis or oxidation products (e.g., free Fmoc or ketone formation) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Waste Disposal : Collect all residues in designated containers for incineration, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers design experiments to study carbohydrate-protein interactions involving this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip (e.g., via amine coupling) to measure binding kinetics (KD, kon/koff) with lectins or antibodies .
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into protein solutions to quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., glycosidases) to resolve interaction motifs at <2.0 Å resolution .

Q. What methodologies are effective in resolving contradictions in synthetic yield data?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using a factorial design to identify critical variables .
  • LC-MS Analysis : Detect low-abundance byproducts (e.g., diastereomers or acetylated side products) and adjust protecting group strategies .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to pinpoint rate-limiting steps (e.g., Fmoc deprotection inefficiency) .

Q. How does pH and solvent environment impact the compound’s stability?

  • pH-Dependent Degradation : Perform accelerated stability studies (25–40°C) in buffers (pH 3–9). Use UPLC-MS to identify degradation products (e.g., hydrolysis at pH >7 cleaves the oxobutanoic acid moiety) .
  • Solvent Effects : Compare degradation rates in DMSO, acetonitrile, and aqueous solutions. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing water accessibility .

Q. Can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to glycosylation enzymes (e.g., 50 ns trajectories in GROMACS) to identify key hydrogen bonds with the carbohydrate moiety .
  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize high-affinity targets for experimental validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.